Flunarizine-d8 dihydrochloride is a deuterated form of flunarizine, a compound known for its properties as a calcium channel blocker and vasodilator. The molecular formula for flunarizine-d8 dihydrochloride is C26H26F2N2, with a molecular weight of 477.42 g/mol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetics and metabolic studies. Flunarizine-d8 dihydrochloride appears as a white to off-white solid and has a melting point ranging from 188 to 190 °C .
Flunarizine-d8 dihydrochloride primarily acts as a dual sodium and calcium channel blocker, specifically targeting T-type calcium channels. Its mechanism involves blocking sodium currents (I_Na) and calcium currents (I_Ca) in neuronal cells, with IC50 values of approximately 0.94 μM for sodium and 1.77 μM for calcium . The compound can undergo various
Flunarizine-d8 dihydrochloride exhibits several biological activities:
The synthesis of flunarizine-d8 dihydrochloride involves several steps:
Flunarizine-d8 dihydrochloride has various applications in scientific research:
Research indicates that flunarizine-d8 dihydrochloride interacts significantly with ion channels:
Flunarizine-d8 dihydrochloride shares similarities with several compounds known for their calcium channel blocking properties. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Properties |
---|---|---|
Flunarizine | C26H26F2N2 | Calcium channel blocker; vasodilator |
Cinnarizine | C26H28F2N2 | Similar structure; used for motion sickness |
Nimodipine | C17H18N2O7S | Calcium channel blocker; used for cerebral vasospasm |
Diltiazem | C22H26N2O4S | Calcium channel blocker; used for hypertension |
Flunarizine-d8 dihydrochloride's uniqueness lies in its deuterated form, which enhances its stability and allows for detailed tracking in metabolic studies compared to non-deuterated analogs. Its specific action on T-type calcium channels also differentiates it from other similar compounds that may target different ion channels or have varied therapeutic applications .